![molecular formula C14H18N4 B2745113 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine CAS No. 2097936-90-6](/img/structure/B2745113.png)
1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is a heterocyclic compound that features a pyrazole ring substituted with cyclopentyl and pyridinyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity .
Biochemical Pathways
For example, some pyrrolopyrazine derivatives have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Related compounds have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the multicomponent reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents, and triethylamine leads to the formation of new derivatives of 2-alkylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles . The reaction represents a profound structural transformation, indicating that the environment in which the reaction takes place can significantly impact the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of cyclopentanone with pyridine-4-carbaldehyde and hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium formate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology
The compound has shown potential in biological research as a ligand for various receptors. It is being studied for its binding affinity and selectivity towards specific protein targets, which could lead to the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)methanamine: A simpler analog with similar biological activity.
1-cyclopentyl-1H-pyrrole-2,5-dione: Another heterocyclic compound with different functional groups but similar structural features.
Uniqueness
The uniqueness of 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine lies in its combination of cyclopentyl and pyridinyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQJJTYASXPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)
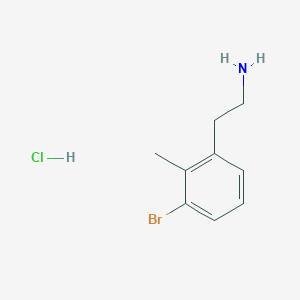
![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/new.no-structure.jpg)
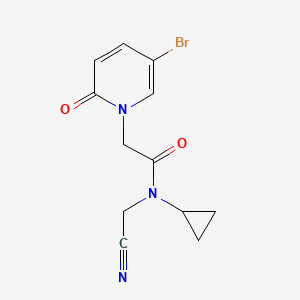
![5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2745037.png)
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)
![3-(1H-imidazol-1-yl)-6-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2745040.png)
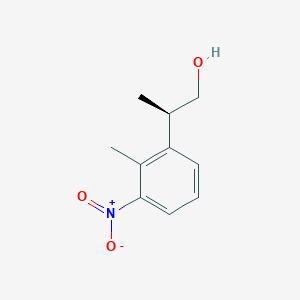
![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)
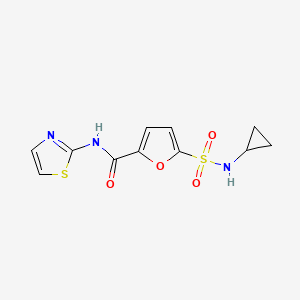
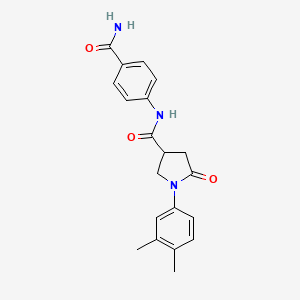
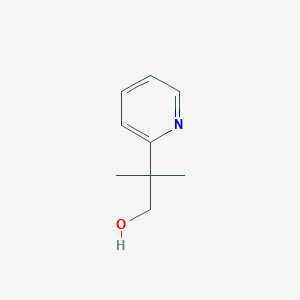
![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)
